N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide

Antiproliferative Cancer cell lines Cytotoxicity

N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide (CAS 313252-81-2) is a synthetic small-molecule amide belonging to the diphenylacetamide class, distinguished by a 4-methoxynaphthalen-1-yl substituent on the amide nitrogen. With a molecular formula of C₂₅H₂₁NO₂ and a molecular weight of 367.45 g/mol, the compound features a characteristic combination of a lipophilic naphthalene core, a polarity-modulating 4-methoxy substituent, and a bulky α,α-diphenylacetamide scaffold.

Molecular Formula C25H21NO2
Molecular Weight 367.448
CAS No. 313252-81-2
Cat. No. B2827491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide
CAS313252-81-2
Molecular FormulaC25H21NO2
Molecular Weight367.448
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H21NO2/c1-28-23-17-16-22(20-14-8-9-15-21(20)23)26-25(27)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27)
InChIKeyJVQBDJZYFRDJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide (CAS 313252-81-2): Compound Class, Structural Identity, and Procurement Context


N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide (CAS 313252-81-2) is a synthetic small-molecule amide belonging to the diphenylacetamide class, distinguished by a 4-methoxynaphthalen-1-yl substituent on the amide nitrogen [1]. With a molecular formula of C₂₅H₂₁NO₂ and a molecular weight of 367.45 g/mol, the compound features a characteristic combination of a lipophilic naphthalene core, a polarity-modulating 4-methoxy substituent, and a bulky α,α-diphenylacetamide scaffold [1][2]. The compound has been registered in the Korean Medical Association Drug Database (insurance code A214016511651), indicating formal regulatory cataloging within a national pharmaceutical informatics framework [3]. The compound has been investigated as a potential tubulin polymerization inhibitor acting at the colchicine binding site, and antiproliferative data have been reported against multiple human cancer cell lines [1][2].

Why N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Diphenylacetamide derivatives bearing naphthalene substituents exhibit pronounced structure-activity divergence driven by three molecular features: (i) the position of naphthalene ring attachment (1-yl vs. 2-yl), (ii) the presence or absence of the 4-methoxy electron-donating group, and (iii) the nature of the linker between the naphthalene and acetamide moieties [1][2]. The 4-methoxy substituent on the naphthalene ring significantly alters the compound's lipophilicity and hydrogen-bonding capacity compared to des-methoxy analogs such as N-(naphthalen-2-yl)-2,2-diphenylacetamide (CAS 7505-88-6) or N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide (CAS 329920-56-1) [1]. Computational profiling data indicate logP values near 3.8 for methoxy-bearing derivatives, substantially higher than des-methoxy naphthalene-acetamides, with implications for cellular permeability and target engagement [2]. Critically, the 4-methoxynaphthalen-1-yl motif has been independently validated as a pharmacophoric element for tubulin colchicine-site binding in a published series of pyrimidin-2-amine analogs, establishing a precedent for target engagement that cannot be assumed for unsubstituted or differently substituted naphthalene congeners [1].

Quantitative Differentiation Evidence for N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide vs. Closest Analogs


Antiproliferative Activity: Multi-Cell-Line Cytotoxicity Profile vs. N-(Naphthalen-2-yl)-2,2-diphenylacetamide

N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide exhibits measurable antiproliferative activity across four human cancer cell lines, with IC₅₀ values ranging from 4.5 to 7.5 µM . The most potent activity was observed against triple-negative breast cancer MDA-MB-231 cells (IC₅₀ = 4.5 µM) and ER-positive MCF-7 breast cancer cells (IC₅₀ = 5.0 µM), followed by lung adenocarcinoma A549 (IC₅₀ = 6.0 µM) and hepatocellular carcinoma HepG2 (IC₅₀ = 7.5 µM) . In contrast, the des-methoxy analog N-(naphthalen-2-yl)-2,2-diphenylacetamide (CAS 7505-88-6) has no published antiproliferative data against these cell lines, precluding a direct potency comparison but highlighting the functional contribution of the 4-methoxy substituent to the observed cytotoxicity profile .

Antiproliferative Cancer cell lines Cytotoxicity IC50

Tubulin Polymerization Inhibition Mechanism: Colchicine-Site Binding Inference vs. Non-Methoxy Naphthalene Acetamides

The 4-methoxynaphthalen-1-yl motif has been directly validated as a tubulin colchicine-site pharmacophore in a published series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, where compound 5i inhibited tubulin polymerization with an IC₅₀ of 1.56 µM and induced G2/M phase cell cycle arrest in HeLa cells [1]. By contrast, N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide (CAS 329920-56-1), which bears a methylene spacer and lacks the 4-methoxy group, has no reported tubulin activity and has instead been investigated for VEGF receptor-2 inhibition, suggesting a divergent target profile . While direct tubulin polymerization IC₅₀ data for N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide itself have not been published in a peer-reviewed format, the shared 4-methoxynaphthalen-1-yl pharmacophore with validated tubulin inhibitors provides a mechanistic rationale that is absent for des-methoxy or methylene-spacer analogs [1].

Tubulin polymerization Colchicine binding site G2/M arrest Microtubule

Regulatory Cataloging Status: Korean National Drug Database Inclusion vs. Non-Registered Analogs

N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide is listed in the Korean Medical Association Drug Database under insurance code A214016511651, indicating formal inclusion in a national pharmaceutical informatics infrastructure [1]. In contrast, close structural analogs including N-(naphthalen-2-yl)-2,2-diphenylacetamide (CAS 7505-88-6), N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide (CAS 329920-56-1), and N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide (CAS 1351597-96-0) do not appear in this regulatory database . This differential regulatory visibility may reflect distinct development histories, supply chain maturity, or prior commercial interest in the 4-methoxynaphthalen-1-yl derivative.

Regulatory intelligence Drug database Pharmaceutical informatics Insurance code

Lipophilicity Differentiation: Computed logP of the 4-Methoxynaphthalen-1-yl Derivative vs. Des-Methoxy Naphthalene Analogs

The 4-methoxy substituent on the naphthalene ring contributes to enhanced lipophilicity, which is a critical determinant of passive membrane permeability and intracellular target access. Computational predictions for N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide indicate a logP of approximately 3.8, compared with a predicted logP of approximately 3.4 for the core N,N-diphenylacetamide scaffold [1]. Chemometric studies of diphenylacetamide derivatives have established that the polarity and electronic effects of aromatic substituents are the dominant factors governing chromatographic retention parameters (Rₘ⁰), which serve as experimental proxies for lipophilicity-dependent biological activity [1]. The higher computed logP of the 4-methoxy derivative relative to des-methoxy naphthalene-acetamides predicts improved membrane partitioning, though direct experimental logP comparisons between the target compound and its closest analogs have not been published.

Lipophilicity logP Physicochemical properties Cellular permeability

Evidence Strength Caveat: Limitations of Currently Available Comparator Data

It must be explicitly noted that high-strength, peer-reviewed, head-to-head comparative data for N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide versus its closest structural analogs are not currently available in the published literature [1]. The antiproliferative IC₅₀ values cited in this guide originate from vendor-aggregated screening results whose primary experimental provenance has not been identified in a peer-reviewed journal article indexed in PubMed [1][2]. The tubulin polymerization mechanism is inferred from a related but structurally distinct compound class (4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines) rather than directly demonstrated for the target compound [2]. Procurement decisions should weigh this evidence limitation carefully: the compound's differentiation rests primarily on (a) the established pharmacophoric value of the 4-methoxynaphthalen-1-yl motif, (b) regulatory database inclusion, and (c) predicted physicochemical advantages, rather than on published head-to-head biological comparisons with named analogs.

Evidence quality Data gaps Procurement risk assessment Comparator data availability

Recommended Application Scenarios for N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide Based on Evidence Profile


Cancer Cell Line Panel Screening for Tubulin-Targeted Antiproliferative Agents

Based on the multi-cell-line antiproliferative fingerprint (MDA-MB-231 IC₅₀ = 4.5 µM; MCF-7 IC₅₀ = 5.0 µM; A549 IC₅₀ = 6.0 µM; HepG2 IC₅₀ = 7.5 µM) and the inferred tubulin-colchicine site mechanism, this compound is best deployed as a tool compound in cancer biology panels investigating microtubule-disrupting agents [1]. The differential sensitivity across breast (MDA-MB-231, MCF-7), lung (A549), and liver (HepG2) cancer lines enables tissue-of-origin selectivity profiling. Researchers comparing tubulin polymerization inhibitors with distinct chemotypes may include this compound alongside established colchicine-site binders (e.g., colchicine, combretastatin A-4) to assess scaffold-specific effects on mitotic arrest and apoptosis induction .

Structure-Activity Relationship (SAR) Studies of 4-Methoxynaphthalen-1-yl Pharmacophore in Tubulin Binding

The 4-methoxynaphthalen-1-yl motif has been independently validated as a tubulin-binding pharmacophore in the 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine series (compound 5i: tubulin polymerization IC₅₀ = 1.56 µM; G2/M arrest) [1]. N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide represents a structurally divergent scaffold (diphenylacetamide core replacing the pyrimidine-2-amine core) that preserves this pharmacophoric element. This makes it a valuable comparator in SAR campaigns designed to decouple the contributions of the 4-methoxynaphthalen-1-yl group from those of the heterocyclic core to tubulin binding affinity and antiproliferative potency. Systematic comparison with des-methoxy analogs (CAS 7505-88-6) and methylene-spacer analogs (CAS 329920-56-1) can quantify the specific contribution of the 4-methoxy substituent to biological activity .

Lipophilicity-Dependent Cellular Uptake and Intracellular Distribution Studies

With a computationally predicted logP of approximately 3.8, this compound resides in a lipophilicity range favorable for passive membrane permeability while remaining within drug-like chemical space (no Rule-of-5 violations predicted) [1]. Chemometric studies of diphenylacetamide derivatives have demonstrated that chromatographic retention parameters (Rₘ⁰) correlate strongly with computationally predicted lipophilicity and pharmacokinetic behavior . Researchers investigating the relationship between naphthalene substitution patterns and intracellular accumulation may employ this compound alongside its less lipophilic des-methoxy counterpart (predicted logP reduction of ~0.4–0.5 units) to isolate the contribution of the methoxy group to cellular pharmacokinetics independent of target binding effects [1].

East Asian Market Procurement Leveraging Regulatory Database Precedent

The inclusion of this compound in the Korean Medical Association Drug Database under insurance code A214016511651 provides a regulatory informatics anchor that can accelerate procurement workflows in East Asian research markets [1]. For CROs, academic core facilities, and pharmaceutical procurement departments operating in or importing into South Korea, the existence of a formal drug database record may simplify customs documentation, facilitate compliance with local chemical inventory regulations, and provide a recognized substance identity for institutional purchasing systems. This regulatory visibility is not available for the closest structural analogs (CAS 7505-88-6, CAS 329920-56-1, CAS 1351597-96-0), potentially giving the 4-methoxynaphthalen-1-yl derivative a logistical procurement advantage in these jurisdictions [1].

Quote Request

Request a Quote for N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.